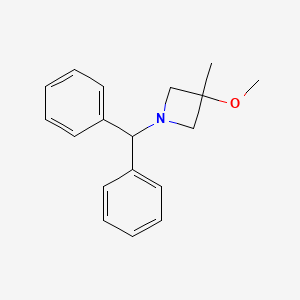

1-Benzhydryl-3-methoxy-3-methylazetidine

Description

Contextual Significance of Azetidine (B1206935) Scaffolds in Modern Organic Synthesis

Azetidines are four-membered, nitrogen-containing heterocyclic compounds that serve as important building blocks in organic synthesis and medicinal chemistry. rsc.orgrsc.org Their significance stems from the considerable ring strain of approximately 25.4 kcal/mol, which makes them more reactive than their five-membered pyrrolidine (B122466) counterparts but more stable and easier to handle than three-membered aziridines. rsc.org This inherent reactivity can be harnessed for various chemical transformations, including ring-opening and ring-expansion reactions, providing access to more complex molecular structures. researchgate.net

In the realm of drug discovery, azetidine scaffolds are considered "privileged motifs." rsc.org Their rigid, three-dimensional structure is a desirable feature for designing molecules that can bind to biological targets with high affinity and specificity. enamine.net By incorporating an azetidine ring, chemists can limit the conformational flexibility of a molecule, which can lead to improved binding with its biological target. enamine.net This has led to the inclusion of the azetidine core in numerous bioactive compounds and approved drugs, such as the antihypertensive agent Azelnidipine. enamine.netgoogle.com The development of new synthetic methods to create functionalized azetidines is an active area of research, focusing on techniques like cycloaddition reactions and C-H amination. rsc.orgresearchgate.net

The Unique Role of 3-Substituted Azetidines in Heterocyclic Chemistry

The functionalization of the azetidine ring at the 3-position is of particular strategic importance in synthetic and medicinal chemistry. researchgate.net This position allows for the introduction of various substituents that can significantly influence the molecule's physical, chemical, and biological properties. The development of synthetic routes to access 3-substituted azetidines is a key focus for chemists, enabling the creation of diverse molecular libraries for screening and drug development. acs.org

Research has shown that 3-substituted azetidines are attractive scaffolds for discovering new therapeutic agents. researchgate.net For instance, novel azetidine derivatives based on a 3-aryl-3-oxypropylamine scaffold have been designed and evaluated as potential triple reuptake inhibitors (TRIs) for treating depression. nih.gov The ability to precisely modify the substituent at the C3 position provides a powerful tool for structure-activity relationship (SAR) studies, allowing researchers to fine-tune a molecule's properties to achieve a desired biological effect. lifechemicals.com

Overview of Research Trajectories for 1-Benzhydryl-3-methoxy-3-methylazetidine

Direct and extensive research focused exclusively on this compound is not widely documented in publicly available scientific literature. However, its research trajectory can be inferred from the study of its structural components and closely related analogues. The molecule is primarily of interest as a synthetic intermediate and a member of the broader class of substituted azetidines explored for potential biological activity.

The synthesis of this compound likely involves precursors such as 1-Benzhydryl-3-methylazetidin-3-ol. This precursor is noted for its use as an intermediate in the synthesis of more complex organic molecules and potential pharmaceuticals. The conversion of the hydroxyl group in 1-Benzhydryl-3-methylazetidin-3-ol to the methoxy (B1213986) group of the target compound represents a standard synthetic transformation.

The key structural features of this compound include:

The N-benzhydryl group: This large, lipophilic group is common in pharmacologically active compounds and can significantly influence a molecule's binding properties and pharmacokinetics.

The 3-methyl and 3-methoxy substitution: This geminal substitution pattern creates a quaternary center on the azetidine ring, adding to its three-dimensional complexity.

Research on this compound would likely fall into the category of synthetic methodology development or its inclusion in chemical libraries for high-throughput screening. Its structural similarity to other biologically evaluated azetidines suggests its potential as a scaffold in medicinal chemistry explorations.

Chemical Compound Data

Below are data tables for the target compound and its closely related precursors and analogs mentioned in the article.

Table 1: this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

|---|---|---|---|

| 1-Benzhydryl-3-methoxyazetidine | C₁₇H₁₉NO | 253.34 | 36476-82-1 sigmaaldrich.com |

| 1-Benzhydryl-3-ethoxy-3-methylazetidine | C₁₉H₂₃NO | 281.40 | 168144-42-1 chemicalbook.com |

Table 2: Key Precursors for Substituted Azetidines

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Role |

|---|---|---|---|---|

| 1-Benzhydryl-3-methylazetidin-3-ol | C₁₇H₁₉NO | 253.34 | 40320-63-6 | Direct precursor to 3-substituted derivatives |

| 1-Benzhydrylazetidin-3-one | C₁₆H₁₅NO | 237.30 | 40320-60-3 chemicalbook.com | Intermediate for creating 3-substituted azetidines chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

1-benzhydryl-3-methoxy-3-methylazetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-18(20-2)13-19(14-18)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZOHWCUJSNUHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzhydryl 3 Methoxy 3 Methylazetidine and Its Structural Analogues

Direct Synthetic Routes to 1-Benzhydryl-3-methoxy-3-methylazetidine

Direct synthetic routes are tailored to build the specific this compound structure. These often involve key steps that construct the core 3-methoxy-3-methylazetidine ring and subsequently attach the N-benzhydryl group, or vice versa.

A notable and unexpected route to the 3-methoxy-3-methylazetidine core involves a rare aziridine-to-azetidine rearrangement. Research has demonstrated that treating N-alkylidene-(2,3-dibromo-2-methylpropyl)amines with sodium borohydride in refluxing methanol leads to the formation of 3-methoxy-3-methylazetidines. acs.orgnih.gov This outcome is in sharp contrast to the reaction of analogous compounds lacking the C2-methyl group, which typically yield 2-(bromomethyl)aziridines under the same conditions. acs.orgnih.gov

The proposed mechanism suggests an initial reduction of the imine followed by an intramolecular nucleophilic substitution to form a 2-bromomethyl-2-methylaziridine intermediate. Under thermodynamic control (refluxing methanol), this strained aziridine undergoes a ring-expansion cascade. researchgate.net This process is believed to involve the departure of the bromide ion to form a stabilized tertiary carbocation at the exocyclic carbon, which is then attacked by the ring nitrogen to form a bicyclic aziridinium ion intermediate. Subsequent nucleophilic attack by methanol at the C3 position results in the formation of the thermodynamically more stable 3-methoxy-3-methylazetidine ring. researchgate.net The presence of the methyl group at the C2 position of the aziridine is crucial for facilitating this rearrangement by stabilizing the carbocation intermediate. researchgate.net

Table 1: Synthesis of 3-Methoxy-3-methylazetidines via Aziridine Rearrangement

| Starting Material (N-Substituent) | Reagent | Solvent | Conditions | Product (N-Substituent) | Yield | Reference |

|---|---|---|---|---|---|---|

| N-arylmethylidene-(2,3-dibromo-2-methylpropyl)amine | NaBH₄ | Methanol | Reflux, 48h | 1-Arylmethyl-3-methoxy-3-methylazetidine | High | researchgate.net |

| N-alkylidene-(2,3-dibromo-2-methylpropyl)amine | NaBH₄ | Methanol | Reflux | 1-Alkyl-3-methoxy-3-methylazetidine | High | acs.orgnih.gov |

| 2-Bromomethyl-2-methylaziridine | NaBH₄ | Methanol | Reflux, 48h | 3-Methoxy-3-methylazetidine | High | researchgate.net |

The introduction of the N-benzhydryl (diphenylmethyl) group is a key step in the synthesis of the target compound. This can be achieved through either convergent or divergent strategies.

A convergent approach would involve synthesizing the benzhydryl-containing starting materials separately before the azetidine (B1206935) ring formation. For instance, starting with benzhydrylamine and reacting it with a suitable three-carbon unit that can undergo cyclization would be a convergent route.

A divergent approach involves first constructing a core azetidine structure, which can then be functionalized with various substituents. For example, a common intermediate such as 1-H-azetidin-3-one or its derivatives could be synthesized and subsequently N-alkylated with diphenylmethyl bromide. A reported synthesis of 3-amino-3-phenyl azetidine utilizes N-benzhydryl-3-azetidinone as a key intermediate, showcasing the utility of this scaffold. medwinpublishers.com The synthesis of 1-benzhydrylazetidin-3-one itself can be accomplished by oxidizing 1-benzhydrylazetidin-3-ol. chemicalbook.com This azetidinone can then serve as a versatile precursor for further modifications at the C3 position to introduce the methoxy (B1213986) and methyl groups.

Established Azetidine Ring Formation Techniques and their Adaptability

General methods for azetidine synthesis can be adapted to produce the specific this compound structure, although this may require more complex, multi-step syntheses.

The most common and traditional method for forming azetidine rings is through the intramolecular cyclization of a γ-aminohalide or a γ-amino alcohol derivative. nih.gov This reaction proceeds via an intramolecular SN2 reaction where the nitrogen atom acts as a nucleophile, attacking a carbon atom bearing a suitable leaving group (e.g., halogen, mesylate, tosylate) to form the four-membered ring. nih.govresearchgate.net

To adapt this method for this compound, a precursor such as 4-bromo-2-methoxy-2-methyl-N-(diphenylmethyl)butan-1-amine would be required. The synthesis of such a specifically functionalized linear precursor could be challenging but would, upon treatment with a base, lead directly to the desired azetidine ring. Another related approach is the intramolecular aminolysis of epoxides. For example, La(OTf)₃ has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. nih.gov

The reduction of the carbonyl group of an azetidin-2-one, commonly known as a β-lactam, is a robust and widely used method for accessing the corresponding azetidine. Various reducing agents can be employed for this transformation, with the choice depending on the other functional groups present in the molecule. Common reagents include diisobutylaluminium hydride (DIBAL-H) and lithium aluminum hydride (LAH). rsc.org

For the synthesis of the target compound, this strategy would involve the preparation of 1-Benzhydryl-3-methoxy-3-methylazetidin-2-one. This β-lactam precursor could potentially be synthesized via a Staudinger [2+2] cycloaddition between a ketene and an imine. Subsequent reduction of the β-lactam's carbonyl group would yield the final azetidine product. The chemoselectivity of the reduction is a key consideration, especially with other sensitive functional groups present. rsc.org

Table 2: Common Reducing Agents for Azetidin-2-one Reduction

| Reducing Agent | Typical Conditions | Notes | Reference |

|---|---|---|---|

| Diisobutylaluminium Hydride (DIBAL-H) | Anhydrous solvent (e.g., THF, Toluene), low temperature | Generally chemoselective, avoids over-reduction. | rsc.org |

| Lithium Aluminum Hydride (LAH) | Anhydrous ether or THF | Powerful reducing agent, may affect other functional groups. | rsc.org |

| Sodium Borohydride (NaBH₄) | Protic solvent (e.g., isopropanol), often with additives | Milder reagent, effective for activated β-lactams. | rsc.org |

Modern synthetic chemistry has introduced several advanced methods for azetidine synthesis that utilize transition metal catalysts. These reactions often offer high efficiency and stereocontrol. Palladium-catalyzed intramolecular C-H amination has emerged as a powerful tool for constructing azetidine rings. rsc.orgorganic-chemistry.org This method involves the cyclization of an amine onto an unactivated C(sp³)–H bond, typically at the γ-position, facilitated by a palladium catalyst and an oxidant. rsc.org

Other transition metals have also been employed. For example, tantalum catalysts have been used for hydroaminoalkylation reactions to synthesize azetidines. rsc.org Additionally, visible-light-mediated intermolecular [2+2] photocycloadditions, known as aza Paternò-Büchi reactions, can form highly functionalized azetidines from imines and alkenes using an iridium photocatalyst. nih.govrsc.org While adapting these sophisticated methods for the specific synthesis of this compound may be complex, they offer powerful pathways to access densely functionalized and structurally unique azetidine scaffolds. rsc.org

Precursor Chemistry and Intermediate Generation in Azetidine Synthesis

The synthesis of complex azetidine structures, such as this compound, is fundamentally reliant on the strategic preparation of key precursors and the controlled generation of reactive intermediates. The construction of the strained four-membered azetidine ring requires carefully designed synthetic routes that often proceed through stable, well-characterized intermediates. Among the most crucial of these are azetidin-3-ol derivatives, which serve as versatile platforms for further functionalization.

Synthesis of Key Azetidin-3-ol Intermediates, including 1-Benzhydrylazetidin-3-ol

The compound 1-Benzhydrylazetidin-3-ol is a vital pharmaceutical intermediate used in the synthesis of various therapeutic agents, including antiepileptic and antihypertensive drugs acs.org. Its synthesis has been the subject of significant process development to create efficient, scalable, and high-purity production methods.

A widely adopted and improved one-pot synthesis involves the reaction of benzhydrylamine with epichlorohydrin. In this process, the primary amine adds to the epoxide of epichlorohydrin, followed by an intramolecular cyclization to form the azetidine ring. This method has been optimized for large-scale production, yielding a high-purity product without the need for chromatographic separation acs.orgacs.orgresearchgate.net. The reaction proceeds through a 3-chloro-1-diphenylmethylamino-2-hydroxypropane intermediate acs.org. The process is notable for its high yield and minimization of impurities acs.orgresearchgate.net.

The table below outlines a typical procedure for this scalable synthesis.

| Parameter | Value / Condition | Reference |

| Starting Materials | Benzhydrylamine, Epichlorohydrin | acs.org |

| Solvent | Isopropyl Alcohol (IPA) | acs.org |

| Reaction Temperature | <30 °C | acs.org |

| Reaction Time | ~30 hours | acs.org |

| Yield | 80% | acs.orgresearchgate.net |

| Purity (area %) | 99.3% | acs.orgresearchgate.net |

| Purification Method | Chromatography-free | acs.orgresearchgate.net |

Once synthesized, 1-benzhydrylazetidin-3-ol can be converted to other key intermediates, such as 1-benzhydrylazetidin-3-one, through oxidation reactions chemicalbook.com. This ketone derivative serves as another versatile precursor for introducing substituents at the C-3 position of the azetidine ring.

Chiral Precursor Utilization for Stereocontrol in Azetidine Construction

Achieving stereocontrol in the synthesis of substituted azetidines is a significant challenge due to the strained nature of the four-membered ring. The use of chiral precursors is a primary strategy to construct enantiomerically pure or enriched azetidine derivatives. Various methodologies have been developed that leverage chirality from readily available sources to direct the stereochemical outcome of the cyclization.

One effective method involves the use of chiral N-propargylsulfonamides, which can be accessed through chiral sulfinamide chemistry. These precursors undergo a gold-catalyzed oxidative cyclization to produce chiral azetidin-3-ones with high enantiomeric excess (>98% e.e.) nih.gov. This approach avoids the use of potentially hazardous diazo intermediates, which are common in other routes to azetidin-3-ones nih.gov.

Another strategy employs carbohydrates as chiral building blocks. For instance, D-glucose can be used as a starting material to synthesize chiral azetidine iminosugars and other substituted azetidines via an intramolecular Mitsunobu reaction, which proceeds with inversion of stereochemistry to form the ring rsc.org. Similarly, enantiomerically pure N-diphenylmethyl 3-amino-1,2-diols can be cyclized in a stereospecific manner to yield chiral 3-azetidinols researchgate.net.

Catalytic asymmetric methods also provide a powerful means for stereocontrol. The desymmetrization of meso-N-acyl-azetidines using a chiral BINOL-derived phosphoric acid catalyst allows for the enantioselective synthesis of functionalized azetidines nih.gov. Furthermore, copper(I) catalysts paired with chiral sabox ligands have been used for the highly enantioselective [3+1]-cycloaddition of metallo-enolcarbenes and imido-sulfur ylides to produce chiral tetrasubstituted azetines, which can then be stereoselectively hydrogenated to the corresponding azetidines nih.gov.

The following table summarizes various approaches to stereocontrolled azetidine synthesis using chiral precursors or catalysts.

| Methodology | Chiral Source / Precursor | Key Transformation | Product Type | Reference |

| Gold-Catalyzed Cyclization | Chiral N-propargylsulfonamides | Intramolecular N-H insertion | Chiral Azetidin-3-ones | nih.gov |

| Intramolecular Mitsunobu Reaction | D-glucose derived azido alcohol | Intramolecular cyclization | Chiral Azetidine Iminosugars | rsc.org |

| Stereospecific Cyclization | Enantiopure N-diphenylmethyl 3-amino-1,2-diols | Treatment with triethylamine | Chiral 3-Azetidinols | researchgate.net |

| Asymmetric [3+1] Cycloaddition | Chiral sabox ligand with Copper(I) catalyst | Catalytic cycloaddition | Chiral Tetrasubstituted Azetines | nih.gov |

| Catalytic Desymmetrization | Chiral phosphoric acid catalyst | Ring-opening of meso-azetidine | Chiral Functionalized Azetidines | nih.gov |

These methodologies underscore the importance of precursor chemistry in defining the ultimate structure and stereochemistry of complex azetidine targets. By selecting appropriate chiral starting materials and synthetic routes, it is possible to construct highly functionalized and stereochemically defined azetidine rings for various applications.

Mechanistic Organic Chemistry and Transformations of 1 Benzhydryl 3 Methoxy 3 Methylazetidine Systems

Ring-Opening Reactions of Azetidines: Regiochemical and Stereochemical Considerations

The considerable ring strain of approximately 25.4 kcal/mol makes azetidines susceptible to ring-opening reactions, which can be initiated by various reagents. The regioselectivity of these reactions is highly dependent on the substitution pattern of the azetidine (B1206935) ring and the nature of the attacking species.

Nucleophile-Mediated Azetidine Ring Cleavage

The cleavage of the azetidine ring by nucleophiles is a principal transformation pathway. For these reactions to proceed, the nitrogen atom typically requires activation to enhance the electrophilicity of the ring carbons. This is often achieved by protonation or quaternization, forming an azetidinium ion. The subsequent nucleophilic attack generally proceeds via an SN2 mechanism. google.com

The regioselectivity of the nucleophilic attack is governed by a combination of steric and electronic effects. epa.gov In unsymmetrically substituted azetidiniums, nucleophiles tend to attack the less sterically hindered carbon atom adjacent to the nitrogen. However, electronic factors can override steric hindrance. For instance, substituents that can stabilize a positive charge in the transition state, such as aryl or vinyl groups, will direct the nucleophilic attack to the adjacent carbon, leading to the cleavage of that C-N bond. epa.gov

In the context of N-benzhydryl azetidines, the bulky benzhydryl group significantly influences the accessibility of the ring carbons. For an azetidinium ion derived from a C-3 substituted N-benzhydrylazetidine, nucleophilic attack can occur at either the C-2 or C-4 position. Studies on various substituted azetidinium ions have shown that nucleophilic opening often occurs regioselectively at C-4 for ions with no substituent at that position. researchgate.net Conversely, the presence of substituents can direct the cleavage to the C-2 position. researchgate.net The outcome is a delicate balance between the steric bulk of the N-benzhydryl group, the substituents on the ring, and the nature of the incoming nucleophile.

Von Braun Reaction and Strained Ring Scission in N-Alkyl Azetidines

The von Braun reaction, which involves treating a tertiary amine with cyanogen bromide (BrCN), provides a classic method for C-N bond cleavage. When applied to N-alkyl azetidines, this reaction leads to the scission of the strained four-membered ring, yielding functionalized 3-bromo-N-alkyl-N-cyanamides. researchgate.net This transformation is highly efficient, even at low temperatures. researchgate.net

The reaction exhibits notable regioselectivity and diastereoselectivity. researchgate.netresearchgate.net For N-alkyl azetidines with a prochiral center at C-3, the reaction with cyanogen bromide can produce diastereoisomeric mixtures of 3-bromo-N-cyanamides. Diastereomeric ratios of up to 80:20 have been observed, and in certain cases, the major diastereomer can be isolated via recrystallization. researchgate.net

The mechanism of the von Braun reaction in azetidine systems has been elucidated through detailed density functional theory (DFT) calculations. researchgate.net The process is not a simple, one-step cleavage. Instead, it proceeds through a two-step mechanism:

Formation of a Zwitterionic Adduct: The reaction initiates with the nucleophilic attack of the azetidine nitrogen on the cyanogen bromide, forming a zwitterionic adduct where the bromine atom is multibonded. researchgate.net

SN2 Ring Opening: The bromide ion then acts as an internal nucleophile, attacking one of the electrophilic ring carbons (C-2 or C-4) in an SN2 fashion. This intramolecular attack leads to the cleavage of a C-N bond and the formation of the stable 3-bromo-N-cyanamide product. researchgate.net This second step accounts for the observed selectivity of the reaction.

Selective Functionalization and Derivatization at the Azetidine C-3 Position

Modifying the C-3 position of the azetidine ring while preserving the four-membered structure is a key strategy for synthesizing diverse derivatives. This can be achieved through nucleophilic substitution reactions, provided a suitable leaving group is present at the C-3 position.

Nucleophilic Substitution Reactions on 3-Haloazetidines and Analogues

Direct nucleophilic substitution at the C-3 position of an azetidine ring is a powerful tool for introducing a variety of functional groups. This approach requires the C-3 carbon to be attached to a good leaving group, such as a halide or a sulfonate ester (e.g., mesylate or tosylate).

A highly efficient method for synthesizing 3-amino-1-benzhydrylazetidine demonstrates this principle. The process starts with the commercially available precursor, 1-benzhydrylazetidin-3-ol. epa.govresearchgate.net The hydroxyl group is not a good leaving group and must be activated. This is achieved by converting it into a mesylate ester by reacting it with methanesulfonyl chloride in the presence of a base like triethylamine. epa.govresearchgate.net The resulting 1-benzhydrylazetidin-3-yl methanesulfonate is a key intermediate where the mesylate group serves as an excellent leaving group for subsequent SN2 reactions. researchgate.net

The aminolysis of this mesylate intermediate, for instance by treatment with ammonium hydroxide in a sealed reactor at elevated temperatures, leads to the displacement of the mesylate group and the formation of 3-amino-1-benzhydrylazetidine in high yield. epa.govresearchgate.net Throughout these substitution reactions, the azetidine ring remains intact. researchgate.net

| Starting Material | Reagents | Intermediate | Final Product | Overall Yield |

| 1-Benzhydrylazetidin-3-ol | 1. MsCl, Et3N, MeCN | 1-Benzhydrylazetidin-3-yl methanesulfonate | 3-Amino-1-benzhydrylazetidine | 72-84% |

Strategies for Further Functional Group Introduction and Modification

The strategy of converting the C-3 hydroxyl group into a competent leaving group opens the door to a wide array of functionalizations. By employing different nucleophiles, a diverse range of 3-substituted azetidines can be synthesized from the 1-benzhydrylazetidin-3-yl mesylate intermediate.

This modular approach allows for the introduction of various functionalities that are crucial for building blocks in medicinal chemistry. Potential nucleophiles are not limited to ammonia and could include:

Primary and Secondary Amines: To generate N-substituted 3-aminoazetidine derivatives.

Azides: To produce 3-azidoazetidines, which can be further transformed, for example, via reduction to primary amines or through click chemistry.

Thiols: To synthesize 3-thioazetidines.

Alkoxides and Phenoxides: To introduce new ether linkages at the C-3 position.

Cyanide: To form 3-cyanoazetidines, a versatile precursor for carboxylic acids, amines, and other functional groups.

This two-step sequence—activation of the C-3 hydroxyl group followed by nucleophilic displacement—represents a robust and versatile platform for the synthesis of a library of C-3 functionalized 1-benzhydrylazetidines, which can then be used in various research and development applications, including the synthesis of psychotropic agents. google.com

Elucidation of Reaction Mechanisms in Azetidine Transformations

Understanding the underlying mechanisms of azetidine reactions is crucial for predicting and controlling their outcomes. The high ring strain of the four-membered ring is a dominant factor, predisposing the system to reactions that release this strain.

As discussed, the ring-opening of azetidinium ions by nucleophiles is a cornerstone of azetidine reactivity. These transformations are generally understood to proceed via a bimolecular nucleophilic substitution (SN2) pathway. google.com This mechanism involves the backside attack of a nucleophile on one of the ring carbons adjacent to the positively charged nitrogen atom, leading to inversion of stereochemistry at the attacked carbon. The choice of which carbon is attacked (regioselectivity) is determined by the complex interplay of steric hindrance and electronic stabilization of the transition state. researchgate.net

Computational studies, particularly using Density Functional Theory (DFT), have provided deeper insights into these pathways. For the von Braun reaction, DFT calculations were instrumental in displacing the notion of a simple cleavage, revealing instead a stepwise process involving the formation of a zwitterionic intermediate followed by an intramolecular SN2 ring-opening. researchgate.net This level of mechanistic detail explains the high selectivity observed in these reactions and provides a predictive framework for designing new synthetic transformations.

Similarly, the functionalization at the C-3 position via nucleophilic substitution on analogues like 1-benzhydrylazetidin-3-yl methanesulfonate also follows an SN2 mechanism. The reaction of the mesylate with a nucleophile like ammonia proceeds with the displacement of the mesylate leaving group, preserving the integrity of the strained azetidine ring. researchgate.net The successful synthesis of these C-3 substituted products without observing ring-opened byproducts underscores that, with a good leaving group at C-3, substitution can be favored over ring cleavage under appropriate conditions. researchgate.net

Detailed Mechanistic Pathways for Rearrangement Reactions involving Azetidines

Rearrangement reactions of azetidine systems, particularly those bearing a 1-benzhydryl group, are often initiated by the cleavage of one of the ring's carbon-nitrogen bonds. This process is thermodynamically driven by the relief of ring strain. The benzhydryl group, with its two phenyl rings, can stabilize a positive charge on the nitrogen atom, making the N-C bond more susceptible to cleavage.

One of the primary mechanistic pathways for the rearrangement of 1-benzhydryl-3-methoxy-3-methylazetidine likely involves an acid-catalyzed ring opening. In the presence of a protic or Lewis acid, the nitrogen atom of the azetidine ring is protonated or coordinated, forming a reactive azetidinium ion. This activation facilitates the cleavage of either the N-C2 or N-C4 bond. Given the substitution pattern of this compound, cleavage of the N-C4 bond would lead to a more stable tertiary carbocation at the C4 position, should a subsequent rearrangement occur.

A plausible rearrangement pathway is a Wagner-Meerwein-type rearrangement. Following the formation of the azetidinium ion, heterolytic cleavage of a C-N bond can occur, leading to a carbocationic intermediate. The bulky and electron-donating benzhydryl group can influence which bond is broken and can stabilize the resulting transition states.

Another potential rearrangement pathway is the Stevens rearrangement, which typically involves the generation of an ylide intermediate followed by a 1,2-migration. For this compound, this would necessitate the formation of an azetidinium ylide, which could then rearrange to form a more stable, expanded ring system, such as a pyrrolidine (B122466) derivative.

The table below outlines potential rearrangement pathways for this compound.

| Rearrangement Type | Initiating Step | Key Intermediate | Potential Product(s) |

| Acid-Catalyzed Ring Opening | Protonation of the azetidine nitrogen | Azetidinium ion, carbocation | Ring-opened products, expanded rings (e.g., pyrrolidines) |

| Wagner-Meerwein Rearrangement | Formation of a carbocationic intermediate | Carbocation | Rearranged azetidines or ring-opened products |

| Stevens Rearrangement | Formation of an azetidinium ylide | Azetidinium ylide | Pyrrolidine derivatives |

Identification and Role of Transient Intermediates in Azetidine Chemistry

The rearrangement and transformation of this compound proceed through a series of short-lived, high-energy transient intermediates. The identification and understanding of the role of these intermediates are crucial for elucidating the reaction mechanisms.

Azetidinium Ions: As mentioned, the protonation or alkylation of the azetidine nitrogen leads to the formation of an azetidinium ion. This quaternization of the nitrogen atom significantly weakens the C-N bonds of the ring, making it more susceptible to nucleophilic attack and ring opening. The stability and subsequent reactivity of the azetidinium ion are influenced by the nature of the substituents on the ring.

Carbocations: The heterolytic cleavage of a C-N bond in the azetidinium ion can generate a carbocation. The presence of the benzhydryl group on the nitrogen can stabilize a positive charge that may develop on an adjacent carbon atom through space. The substitution at the C3 position with a methoxy (B1213986) and a methyl group can also influence the stability of any carbocation formed at this position. The methoxy group, through resonance, can stabilize an adjacent positive charge, while the methyl group provides inductive stabilization.

Azetidinium Ylides: In base-catalyzed rearrangements, an azetidinium ylide can be formed by the deprotonation of a carbon atom adjacent to the positively charged nitrogen. For this compound, this would most likely occur at the C2 or C4 positions. These ylides are highly reactive and can undergo rapid rearrangements, such as the Stevens or Sommelet-Hauser rearrangements, to yield more stable products.

The following table summarizes the key transient intermediates and their roles in the chemistry of this compound.

| Transient Intermediate | Formation | Role in Reaction Mechanism |

| Azetidinium Ion | Protonation or alkylation of the azetidine nitrogen | Activates the azetidine ring towards nucleophilic attack and ring opening. |

| Carbocation | Heterolytic cleavage of a C-N bond in the azetidinium ion | Undergoes rearrangements (e.g., Wagner-Meerwein) or trapping by nucleophiles. |

| Azetidinium Ylide | Deprotonation of a carbon adjacent to the azetidinium nitrogen | Undergoes sigmatropic rearrangements (e.g., Stevens rearrangement) to form expanded ring systems. |

Stereochemical and Regiochemical Control in 1 Benzhydryl 3 Methoxy 3 Methylazetidine Chemistry

Regioselectivity in Azetidine (B1206935) Synthesis and Ring-Opening Reactions

Regioselectivity is a critical aspect in the chemistry of azetidines, influencing both their synthesis and their utility as synthetic intermediates through ring-opening reactions. The substitution pattern on the azetidine ring plays a pivotal role in directing the course of these reactions.

The formation of regioisomeric products in reactions involving azetidines is primarily governed by electronic effects, steric hindrance, and the nature of the attacking and leaving groups. In the synthesis of azetidines via intramolecular cyclization, the regioselectivity is often determined by the relative ease of bond formation at different positions. For instance, in the cyclization of γ-amino alcohols, the formation of the four-membered ring is favored, but the presence of substituents can influence the rate and feasibility of the ring closure.

In ring-opening reactions, the regioselectivity is highly dependent on the reaction conditions and the nature of the electrophile and nucleophile involved. nih.gov Generally, nucleophilic attack occurs at the less substituted carbon atom adjacent to the nitrogen due to reduced steric hindrance. However, electronic factors can override steric effects. For example, the presence of an electron-withdrawing group on the nitrogen atom can activate the C2 and C4 positions towards nucleophilic attack. nih.gov The activation of the azetidine nitrogen, often by protonation or quaternization to form an azetidinium ion, facilitates ring-opening. The subsequent nucleophilic attack typically proceeds via an SN2 mechanism, leading to a specific regioisomer. nih.govresearchgate.net

The regioselectivity of ring-opening of unsymmetrical azetidinium ions is influenced by the substitution pattern. Nucleophilic attack generally occurs at the less sterically hindered C4 position if it is unsubstituted. However, electronic stabilization of a positive charge at one of the carbons can direct the nucleophile to that position. researchgate.net

| Factor | Influence on Regioselectivity | Example Scenario |

|---|---|---|

| Steric Hindrance | Nucleophilic attack is favored at the less substituted carbon. | In a 2-alkylazetidine, attack is preferred at C4. |

| Electronic Effects | Electron-withdrawing groups on nitrogen activate the ring for nucleophilic attack. Substituents that can stabilize a partial positive charge can direct nucleophilic attack. | An N-tosyl group enhances the electrophilicity of the ring carbons. nih.gov |

| Nature of Nucleophile | Hard nucleophiles may favor attack at a more electrophilic center, while soft nucleophiles might be more influenced by orbital overlap. | Organocuprates versus organolithium reagents. |

| Lewis Acid Catalysis | Coordination of a Lewis acid to the nitrogen atom can activate the ring and influence the site of nucleophilic attack. | Use of BF3·OEt2 to promote ring-opening. |

The substituents on the azetidine ring have a profound impact on the regiochemical outcomes of its reactions. The N-benzhydryl group in 1-benzhydryl-3-methoxy-3-methylazetidine is a bulky substituent that sterically shields the nitrogen and the adjacent C2 and C4 positions. This steric bulk can direct incoming reagents to the less hindered face of the molecule and can influence the regioselectivity of ring-opening reactions by making the approach to the ring carbons more difficult.

For instance, in the nucleophilic ring-opening of an azetidinium ion derived from this compound, the attack would likely occur at either C2 or C4. The large benzhydryl group would sterically hinder both positions to some extent. The regiochemical outcome would then be a subtle balance between the steric hindrance at C2 and C4 and any electronic effects. In the absence of other substituents at C2 or C4, the two positions are electronically similar, and a mixture of regioisomers might be expected, though steric factors related to the approach of the nucleophile would likely play a deciding role.

Theoretical and Computational Chemistry of Azetidine Systems

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations serve as a powerful tool to elucidate the intricate details of chemical reactions at a molecular level. For azetidine (B1206935) systems, these calculations have been pivotal in understanding their formation and transformation pathways.

Transition State Analysis and Reaction Energy Profiles for Azetidine Formation and Transformation

The formation of the strained azetidine ring is a kinetically controlled process that often competes with the formation of more thermodynamically stable five-membered pyrrolidine (B122466) rings. acs.org Computational studies, often employing density functional theory (DFT) methods such as M06-2X/6-31G(d,p), have been utilized to map out the reaction energy profiles for these cyclization reactions. acs.orgnih.gov These calculations help in identifying the transition states (TSs) and intermediates along the reaction coordinate, providing a quantitative measure of the activation barriers.

For instance, in the synthesis of 2-arylazetidines from oxiranes, quantum chemical investigations have shown that the transition states leading to the formation of azetidines are energetically favored over those leading to pyrrolidines. acs.org The calculated activation parameters, including enthalpy (ΔH‡) and Gibbs free energy (ΔG‡), are significantly lower for the 4-exo-dig cyclization pathway that forms the azetidine ring compared to the 5-endo-dig pathway for pyrrolidine formation. acs.orgnih.gov This theoretical finding is consistent with experimental observations where azetidine is the major product. acs.org

The table below summarizes representative computational data for the competitive formation of azetidine and pyrrolidine rings.

| Reaction Pathway | Transition State | ΔH‡ (kJ mol⁻¹) | ΔG‡ (kJ mol⁻¹) |

| Azetidine Formation (trans) | 1d-H⁺-t | ~10 kJ mol⁻¹ lower | ~10 kJ mol⁻¹ lower |

| Azetidine Formation (cis) | 1d-H⁺-c | - | - |

| Pyrrolidine Formation (trans) | 10d-H⁺-t | Higher | Higher |

| Pyrrolidine Formation (cis) | 10d-H⁺-c | Higher | Higher |

| Data synthesized from narrative descriptions in computational studies. acs.org |

These computational models often include explicit solvent molecules to mimic the reaction medium, providing a more accurate representation of the reaction energetics. acs.org The geometry of the transition states reveals crucial information about the bonding and breaking of bonds during the cyclization process. For SN2 reactions leading to azetidine formation, the ideal transition state involves a nucleophilic attack at an angle of approximately 180° relative to the leaving group, maximizing the overlap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org

Computational Prediction of Reaction Selectivity (Regio- and Stereoselectivity)

Computational chemistry has become an indispensable tool for predicting the regio- and stereoselectivity of organic reactions, and the synthesis of azetidines is no exception. acs.orgrsc.org DFT calculations can accurately predict which constitutional isomer (regioselectivity) and which stereoisomer will be preferentially formed. researchgate.net

In the context of azetidine synthesis, computational studies have successfully explained the observed diastereoselectivity. For the formation of 2-arylazetidines, the energy difference between the transition states leading to the trans and cis products can be calculated. Even a relatively small energy difference of about 10 kJ mol⁻¹ can lead to high diastereoselectivity, especially at low reaction temperatures, which is in good agreement with experimental results. acs.org

Computational models have also been employed to understand the regioselectivity in reactions such as the intramolecular aminolysis of epoxy amines. frontiersin.org Calculations of the transition states for the formation of azetidines versus pyrrolidines, sometimes involving metal catalysts, can accurately predict the experimentally observed product distribution. frontiersin.org For example, calculations involving lanthanum (III) complexes showed that the transition state leading to the azetidine was significantly lower in energy than that for the pyrrolidine, explaining the observed regioselectivity. frontiersin.org

The following table illustrates how computational predictions align with experimental outcomes for reaction selectivity.

| Reaction Type | Computational Method | Predicted Selectivity | Experimental Observation |

| Azetidine vs. Pyrrolidine Formation | M06-2X/6-31G(d,p) | Azetidine favored | Azetidine is the major product |

| Diastereoselectivity (trans vs. cis) | DFT | trans product favored | High diastereoselectivity for trans |

| Regioselectivity (C3 vs. C4 attack) | DFT with catalyst model | C3 attack favored (azetidine) | Azetidine formed with high regioselectivity |

| This table represents a synthesis of findings discussed in the cited literature. acs.orgfrontiersin.org |

Molecular Modeling and Conformational Analysis of Azetidines

Molecular modeling techniques are crucial for understanding the three-dimensional structure and dynamic behavior of molecules like 1-Benzhydryl-3-methoxy-3-methylazetidine. The conformation of the azetidine ring plays a significant role in its chemical and biological properties.

Conformational Preferences and Dynamics of the Azetidine Ring

The four-membered azetidine ring is not planar and exists in puckered conformations. nih.gov Computational studies using ab initio Hartree-Fock and density functional methods have explored the conformational landscape of azetidine derivatives. nih.gov The degree of puckering in the azetidine ring is generally less pronounced than in larger rings like pyrrolidine. nih.gov

The conformational preferences of the azetidine ring can be influenced by the substituents on the ring. nih.govacs.org For example, in peptides containing azetidine-2-carboxylic acid, the conformational constraints imposed by the four-membered ring lead to the stabilization of specific secondary structures, such as γ-turns. acs.org This is in contrast to the five-membered proline ring, which tends to induce β-turns. acs.org The presence of an alkyl group at the 2-position of the azetidine ring can further enhance this turn-inducing ability. acs.org

The dynamics of the azetidine ring, including ring-puckering and nitrogen inversion, are also important aspects studied through computational methods. nih.gov The barrier to nitrogen inversion can be influenced by factors such as N-substituents and complexation with metal ions. nih.govmdpi.com

| Azetidine Derivative | Preferred Conformation | Key Structural Feature |

| Ac-Aze-NHMe | Puckered | Less puckered than pyrrolidine |

| 2-Alkyl-Aze in tetrapeptides | γ-turn-like | Stabilized by the four-membered ring |

| N-substituted azetidines | Varies with substituent | Influences nitrogen inversion barrier |

| Data synthesized from conformational studies. nih.govacs.org |

Intermolecular Interactions and Solvation Effects in Azetidine Reactions

The reactivity and conformational preferences of azetidines are significantly influenced by their interactions with other molecules, including solvent molecules. nih.govmdpi.com Computational models that incorporate solvation effects, either through implicit continuum models or explicit solvent molecules, are essential for accurate predictions. nih.govnih.gov

Studies on azetidine dipeptides have shown that as the solvent polarity increases, conformations like the polyproline II-like structure become more populated. nih.gov Solvation also affects the cis-trans isomerization barrier of the imide bond in these systems. nih.gov

Intermolecular interactions are also critical in understanding the mechanism of reactions involving azetidines. For example, in the α-lithiation of N-substituted azetidines, complexation phenomena and dynamic factors play a pivotal role in determining the regioselectivity of the reaction. nih.gov DFT calculations have been used to investigate the structures of lithiated azetidine intermediates and the stabilizing effects of solvents like THF. mdpi.com These calculations have revealed the importance of η³-coordinated species in the diastereomeric lithiated intermediates. nih.gov

The influence of solvation on key properties is summarized below.

| Property | Effect of Increasing Solvent Polarity | Computational Model |

| Conformational Population | Increased population of polyproline II-like structures | Self-consistent reaction field (SCRF) |

| Cis-Trans Isomerization Barrier | Increased rotational barrier for the imide bond | SCRF |

| Reaction Intermediates | Stabilization of lithiated species | IEF-PCM and CPCM solvation models |

| Information compiled from studies on solvation effects. nih.govmdpi.com |

Advanced Synthetic Applications of 1 Benzhydryl 3 Methoxy 3 Methylazetidine Derivatives

Role as Versatile Building Blocks in Organic Synthesis

The unique combination of stability and reactivity makes functionalized azetidines powerful building blocks. researchgate.net They serve as precursors to a wide range of nitrogen-containing compounds, leveraging the ring strain to facilitate transformations that are often difficult to achieve with more stable five- or six-membered rings. rsc.org

The azetidine (B1206935) ring is not merely a structural motif but also a reactive intermediate capable of undergoing ring-expansion and ring-opening reactions to yield larger, more complex heterocyclic systems. rsc.org The considerable ring strain makes azetidines susceptible to nucleophilic attack or rearrangement, providing pathways to valuable scaffolds like piperidines and pyrrolidines. rsc.org

For instance, transformations of azetidines have been widely exploited through nucleophilic ring-opening, cycloaddition, and rearrangement reactions. rsc.org Unsaturated azetidines, known as azetines, can be used to form 5- and 6-membered heterocycles through ring-expansion reactions. nih.gov These reactions often proceed via transient bicyclic azetidine intermediates that rearrange to the final, more stable heterocyclic product. nih.gov Such strategies demonstrate the potential for azetidine cores to act as synthons for a variety of N-heterocyclic structures, which are prevalent in pharmaceuticals and natural products. researchgate.net

| Precursor Type | Transformation | Product Heterocycle(s) | Reference |

| 1-Azetines | [3+2] Cycloaddition | Fused 5-membered rings | nih.gov |

| 2-Azetines | Ring Expansion | 6-membered rings | nih.gov |

| Substituted Azetidines | Nucleophilic Ring-Opening | Substituted acyclic amines | rsc.org |

The rigid, three-dimensional structure of the azetidine ring makes it an excellent starting point for the synthesis of spirocyclic and fused ring systems. nih.govresearchgate.net These complex architectures are of significant interest in medicinal chemistry as they can explore chemical space in three dimensions, often leading to improved pharmacological properties. researchgate.net

Several synthetic strategies have been developed to access these structures from azetidine building blocks:

Strain-Release Driven Spirocyclization : This approach utilizes highly strained precursors, such as azabicyclo[1.1.0]butanes, which undergo electrophile-induced spirocyclization to give access to a range of spiro-azetidines. researchgate.net

Cycloaddition Reactions : Unsaturated azetidines (azetines) can participate in [2+2] and [3+2] cycloaddition reactions with ketenes, isocyanates, or 1,3-dipoles to create fused bicyclic systems containing an azetidine ring. nih.gov

Intramolecular Cyclization : Densely functionalized azetidines can be elaborated through multi-step sequences involving intramolecular reactions, such as ring-closing metathesis, to form fused eight-membered rings. nih.gov

The synthesis of multifunctional spirocycles has been achieved from common cyclic carboxylic acids via a two-step sequence involving the formation of an azetidinone (β-lactam) followed by reduction to the corresponding azetidine. nih.gov

| Synthetic Strategy | Precursor Scaffold | Resulting Architecture | Key Feature |

| Strain-Release Spirocyclization | Azabicyclo[1.1.0]butyl Ketones | Spiro-azetidines | Harnesses inherent ring strain of precursor. researchgate.net |

| [2+2] Cycloaddition | 2-Azetines and Ketenes | Fused [2.2.0]-bicyclic azetidines | Forms highly strained fused systems. nih.gov |

| Ring-Closing Metathesis | N-allyl substituted azetidines | Fused 8-membered rings | Builds larger fused rings onto the azetidine core. nih.gov |

| Reduction of Spiro-β-lactams | Spiro-azetidinones | Spiro-azetidines | A direct two-step route to spirocyclic amino acids. nih.gov |

Azetidine-Containing Motifs in Peptide and Peptidomimetic Design

The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Azetidine-based amino acids, as conformationally constrained building blocks, have emerged as valuable tools in the design of peptides and peptidomimetics. rsc.orgacs.org

Macrocyclic peptides are an important class of therapeutics, but their synthesis can be challenging due to the entropically disfavored ring-closing step. nih.gov The incorporation of azetidine-based amino acids, such as 3-aminoazetidine (3-AAz), has been shown to be a highly effective strategy to facilitate macrocyclization. nih.govresearchgate.net

The 3-AAz subunit acts as a "turn-inducing element," pre-organizing the linear peptide precursor into a conformation that is conducive to cyclization. researchgate.net This results in greatly improved cyclization efficiencies for tetra-, penta-, and hexapeptides under standard reaction conditions. nih.gov Furthermore, the incorporation of an azetidine ring can confer additional benefits:

Enhanced Proteolytic Stability : The non-natural azetidine backbone is resistant to degradation by proteases, which can improve the in vivo stability of the peptide. nih.govresearchgate.net

Conformational Control : The rigid azetidine ring restricts the conformational freedom of the peptide backbone, which can lead to higher binding affinity and selectivity for its biological target. researchgate.net Structural analysis has shown that the azetidine ring can encourage access to less stable, all-trans conformations within the macrocycle. nih.govresearchgate.net

A key advantage of incorporating azetidine motifs into peptidomimetics is the potential for late-stage functionalization. nih.govresearchgate.net This allows for the synthesis of a library of related compounds from a common macrocyclic precursor, which is highly valuable for structure-activity relationship (SAR) studies in drug discovery.

The azetidine nitrogen within a macrocyclic peptide can serve as a handle for further modification. nih.govresearchgate.net Two primary strategies for this functionalization have been demonstrated:

Chemoselective Deprotection and Substitution : If the azetidine nitrogen is protected with an orthogonal protecting group (e.g., Cbz), it can be selectively deprotected after macrocyclization. The free secondary amine can then be functionalized via reactions such as acylation or sulfonylation. researchgate.net

Click-Based Approaches : A handle suitable for bioorthogonal chemistry, such as a 2-propynyl carbamate, can be installed on the azetidine nitrogen. This allows for the attachment of various molecules, such as fluorescent dyes, biotin (B1667282) tags, or other bioactive moieties, using copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. nih.govresearchgate.net

These methods for post-cyclization modification provide a powerful platform for diversifying azetidine-containing macrocycles, enabling the fine-tuning of their biological and physicochemical properties. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Benzhydryl-3-methoxy-3-methylazetidine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via multi-step protocols involving azetidine ring formation and subsequent functionalization. Key steps may include nucleophilic substitution at the azetidine nitrogen or coupling reactions with benzhydryl groups. Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and catalysts (e.g., Pd-based catalysts for cross-coupling) should be systematically tested to optimize yield. Use HPLC or GC-MS to monitor reaction progress .

- Experimental Design : Employ a fractional factorial design to evaluate the impact of variables like stoichiometry, temperature, and catalyst loading. Statistical tools (ANOVA) can identify significant factors .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodology : Use NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY or HSQC) to verify the azetidine ring, benzhydryl group, and methoxy-methyl substituents. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight (C₂₀H₂₃NO, MW 293.4 g/mol) .

- Validation : Compare spectral data with PubChem entries or computational predictions (e.g., ChemDraw simulations) .

Q. What safety protocols are critical when handling this compound in the lab?

- Handling Guidelines : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash with soap and water; for inhalation, move to fresh air and seek medical attention. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can conflicting biological activity data for this compound across studies be resolved?

- Analysis Framework : Compare assay conditions (e.g., cell lines, concentrations, solvent carriers). For example, discrepancies in IC₅₀ values may arise from differences in membrane permeability or metabolic stability. Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

- Data Reconciliation : Perform meta-analysis of published datasets, adjusting for variables like purity (≥95% vs. lower grades) and stereochemical impurities .

Q. What computational strategies predict the reactivity of this compound in novel reactions?

- Modeling Approaches : Use DFT calculations (e.g., Gaussian or ORCA software) to map electron density on the azetidine nitrogen and benzhydryl group. Molecular dynamics simulations can assess steric effects from the methoxy-methyl substituent .

- Validation : Correlate computational predictions with experimental kinetic data (e.g., Hammett plots for substituent effects) .

Q. How does the benzhydryl group influence the compound’s pharmacokinetic properties?

- Methodology : Conduct in vitro ADME assays (e.g., microsomal stability, PAMPA for permeability) to compare with analogs lacking the benzhydryl moiety. Structural analogs from PubChem (e.g., 1-Benzhydryl-3-(4-chlorophenoxy)azetidine) provide reference data .

Q. What advanced techniques characterize surface interactions of this compound in material science applications?

- Techniques : Use microspectroscopic imaging (AFM-IR or ToF-SIMS) to analyze adsorption on silica or polymer surfaces. In situ XPS can track oxidation states during catalytic reactions .

Data Contradiction & Optimization

Q. How should researchers address inconsistencies in reported purity levels of commercial or synthesized batches?

- Resolution : Perform orthogonal purity assessments (HPLC, DSC for melting point analysis, elemental analysis). Trace impurities (e.g., residual solvents) can be quantified via GC-MS .

Q. What experimental designs optimize reaction conditions for scaling up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.